5-HT₁A Receptor Affinity of the Ortho-Aniline Piperazine-Piperidine Sulfonamide Scaffold vs. Para-Substituted Analogs
The target compound is explicitly claimed within the Wyeth piperazine-piperidine patent series as a 5-HT₁A receptor binding agent. In the SAR disclosure, compounds bearing the ortho-aniline-piperazine-piperidine sulfonamide core (the scaffold class to which CAS 793716-19-5 belongs) demonstrated 5-HT₁A binding with Ki values in the low nanomolar range. By contrast, para-substituted aniline analogs from the same patent series showed substantially weaker binding, with Ki values typically exceeding 100 nM [1]. The ortho-piperazine substitution on the aniline ring, combined with the N-ethyl modification on the piperazine, constitutes a key pharmacophoric feature that differentiates this compound from the more synthetically accessible but pharmacologically weaker para-substituted piperazine sulfonamides.
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Low nanomolar range (exact Ki not publicly disclosed; compound falls within the ortho-aniline sulfonamide subclass claimed in the Wyeth patent) |
| Comparator Or Baseline | Para-substituted aniline piperazine sulfonamide analogs from the same Wyeth patent series: Ki typically >100 nM |
| Quantified Difference | At least 10-fold to >100-fold improvement in binding affinity for the ortho-substituted scaffold class vs. para-substituted analogs |
| Conditions | In vitro radioligand binding assay using cloned human 5-HT₁A receptor expressed in CHO cells; [³H]-8-OH-DPAT as radioligand |
Why This Matters
The ortho-aniline substitution pattern represents a critical SAR determinant for achieving nanomolar 5-HT₁A affinity, making this scaffold class the appropriate selection for CNS target engagement studies, as opposed to the considerably weaker para-substituted alternatives.
- [1] Asselin, M.; Grosu, G. T.; Sabb, A. L.; Childers, W. E.; Havran, L. M.; Shen, Z.; Bicksler, J. J.; Chong, D. C. Piperazine-piperidine antagonists and agonists of the 5-HT1A receptor. U.S. Patent Application US 2007/0027160 A1, published February 1, 2007. Assignee: Wyeth. View Source
